

Benchmarking AMG-837: A Comparative Analysis of Novel GPR40 Agonists in Development

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Compound of Interest

Compound Name: *Amg-837*

Cat. No.: *B605415*

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Shanghai, China – December 13, 2025 – This guide provides a comprehensive benchmarking analysis of the partial GPR40 agonist **AMG-837** against other novel GPR40 agonists that have been in development. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available preclinical and clinical data. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes the core signaling pathway.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a significant target for the development of novel therapeutics for type 2 diabetes.^[1] Activation of GPR40 in pancreatic β -cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.^[2] **AMG-837**, developed by Amgen, is a partial agonist of GPR40.^[2] This guide compares **AMG-837** to other notable GPR40 agonists, including the partial agonist fasiglifam (TAK-875) and various full agonists or ago-allosteric modulators (AgoPAMs) such as AM-1638.

A key differentiator among these compounds is their classification as either partial or full agonists. Partial agonists like **AMG-837** and TAK-875 primarily act on pancreatic β -cells to stimulate insulin secretion. In contrast, full agonists, also referred to as AgoPAMs like AM-1638,

not only stimulate insulin secretion but also engage the enteroinsular axis by promoting the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[1][3] This dual mechanism of action has been suggested to offer superior glycemic control.[1]

However, the development of GPR40 agonists has faced challenges. Notably, the clinical development of fasiglifam (TAK-875) was terminated due to concerns about liver safety, highlighting a critical safety aspect for this class of compounds.[4]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and efficacy of **AMG-837** and comparator GPR40 agonists. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with this in mind.

Compound	Agonist Type	Target	Assay Type	EC50 (nM)	E _{max} (%)	Source
AMG-837	Partial Agonist	Human GPR40	IP1 Accumulation	15	35	[5]
AM-1638	Full Agonist (AgoPAM)	Human GPR40	IP1 Accumulation	15	100	[5]
TAK-875	Partial Agonist	Human GPR40	Calcium Mobilization	72	Not Reported	

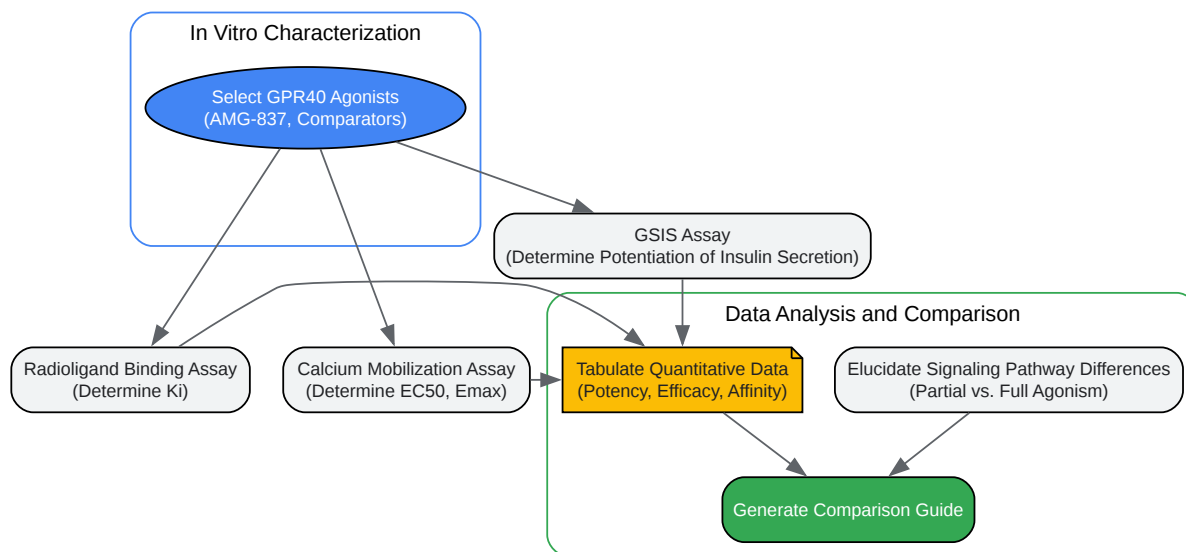
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists in Cell-Based Assays.

Compound	Target Species	Assay Type	EC50 (μM)	Maximum Insulin Secretion (Fold increase over AMG-837)	Source
AMG-837	Mouse Islets	GSIS	Not Reported	1	[3]
AM-1638	Mouse Islets	GSIS	0.99	~3-4	[3]

Table 2: Comparative Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a cascade of intracellular events leading to the potentiation of insulin secretion. The signaling pathway differs between partial and full agonists, with the latter also engaging Gs-coupling to stimulate incretin release.



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